molecular formula C7H5ClN2O B580420 2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256811-82-1

2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B580420
M. Wt: 168.58
InChI Key: HEXPQVGOXFMHOA-UHFFFAOYSA-N
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Description

“2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” is 191.05 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 190.0064537 g/mol. Its topological polar surface area is 24.9 Ų .

Scientific Research Applications

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, which shares structural similarities with "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," is versatile in kinase inhibitor design due to its ability to interact with kinases in multiple binding modes. This scaffold is particularly effective in binding to the hinge region of kinases, demonstrating its significance in developing potent and selective kinase inhibitors (Wenglowsky, 2013).

Synthesis of Heterocyclic Compounds

The compound's core structure is beneficial in synthesizing heterocyclic compounds, such as pyrano[2,3-d]pyrimidines, which are crucial for the medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds highlights the compound's role in advancing synthetic methodologies and developing lead molecules (Parmar, Vala, & Patel, 2023).

Versatile Scaffold in Drug Discovery

As part of drug discovery efforts, the pyrrolidine ring and its derivatives, including structures similar to "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," are widely utilized for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. This underscores the compound's relevance in designing novel biologically active compounds (Li Petri et al., 2021).

Dyes and Optical Materials

The diketopyrrolopyrroles (DPPs) class, related to the core structure of "2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one," illustrates the compound's importance in developing high-quality dyes and materials for electronic devices. These applications benefit from the structural and optical properties of DPPs, including their synthesis, reactivity, and significant bathochromic shifts in absorption (Grzybowski & Gryko, 2015).

Future Directions

The future directions for “2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one” could involve further exploration of its potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor and as an ATR inhibitor . Further studies could also explore its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

2-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXPQVGOXFMHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733831
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one

CAS RN

1256811-82-1
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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